molecular formula C17H14N4O3S B12007120 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

Cat. No.: B12007120
M. Wt: 354.4 g/mol
InChI Key: VITSTBJSRAANKA-VCHYOVAHSA-N
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Description

4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the nitro group can yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring and the methoxyphenyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, methoxyphenyl group, and benzoic acid moiety allows for diverse applications in various scientific fields.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C17H14N4O3S/c1-24-14-8-6-12(7-9-14)15-19-20-17(25)21(15)18-10-11-2-4-13(5-3-11)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+

InChI Key

VITSTBJSRAANKA-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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